molecular formula C12H13N3O3 B6150481 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1099601-46-3

1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B6150481
CAS RN: 1099601-46-3
M. Wt: 247.2
InChI Key:
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Description

1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (TPD) is a heterocyclic compound belonging to the family of pyrimidines. It is a highly versatile compound, which has been extensively studied for its wide range of biological activities, such as anti-inflammatory, anti-oxidant, and anti-viral properties. TPD is also known to exhibit anti-tumor activity and has been studied for its potential use as an anti-cancer drug. In addition, TPD is widely used in the laboratory for various biochemical and physiological studies.

Scientific Research Applications

1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has been widely studied for its potential applications in scientific research. It has been used in the laboratory to investigate the mechanisms of action of various drugs, to study the biochemical and physiological effects of drugs, and to investigate the structure-activity relationship of drugs. 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has also been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their metabolism and interactions with other drugs. Furthermore, 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has been used to study the molecular basis of various diseases, such as cancer and diabetes, and to investigate the mechanisms of action of various therapeutic agents.

Mechanism of Action

The exact mechanism of action of 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is not yet fully understood. However, it is believed that 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its biological effects by acting as an agonist of various G-protein coupled receptors (GPCRs). It has been shown to activate the GPCRs for serotonin, dopamine, and adenosine, which are involved in the regulation of various physiological processes, such as pain, inflammation, and immune responses. In addition, 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to modulate the activity of various enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-viral properties. It has also been shown to have anti-tumor activity and to modulate the activity of various enzymes involved in the metabolism of drugs and other compounds. Furthermore, 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to modulate the activity of various G-protein coupled receptors, which are involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

The use of 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory experiments has several advantages. It is a highly versatile compound and can be used for a variety of biochemical and physiological studies. It is also easily synthesized and can be used in a wide range of experiments. Furthermore, it is relatively non-toxic and has been shown to have a wide range of biological activities.
However, there are also some limitations to the use of 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory experiments. It is a relatively new compound and its exact mechanism of action is not yet fully understood. In addition, it is not a very potent compound and its effects may not be as pronounced as other compounds. Furthermore, it is not very stable and can degrade quickly.

Future Directions

The potential applications of 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione are still being explored and there are many potential future directions for its use. These include further investigations into its mechanism of action, its potential use as an anti-cancer drug, and its potential use in the study of other diseases, such as diabetes and neurodegenerative disorders. In addition, further research is needed to investigate the potential therapeutic effects of 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione and its potential interactions with other drugs. Furthermore, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione and its potential side effects. Finally, further studies are needed to investigate the potential applications of 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione in the laboratory, such as its use in the synthesis of other compounds and its use in the study of various biochemical and physiological processes.

Synthesis Methods

The synthesis of 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has been extensively studied and various methods have been developed for its preparation. The most common method involves the reaction of 3-aminophenol with ethyl chloroformate in an aqueous medium. This reaction yields 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione as the main product, along with other minor products. Other methods for the synthesis of 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione include the reaction of 3-aminophenol with ethyl bromide, the reaction of 3-aminophenol with ethyl iodide, and the reaction of 3-aminophenol with ethyl azide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione' involves the reaction of 3-aminophenol with ethyl chloroacetate to form 2-(3-aminophenoxy)ethyl acetate. This intermediate is then reacted with ethyl acetoacetate and urea to form the final product.", "Starting Materials": [ "3-aminophenol", "ethyl chloroacetate", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: 3-aminophenol is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form 2-(3-aminophenoxy)ethyl acetate.", "Step 2: 2-(3-aminophenoxy)ethyl acetate is then reacted with ethyl acetoacetate and urea in the presence of a catalyst such as piperidine to form the final product, 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione." ] }

CAS RN

1099601-46-3

Product Name

1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Molecular Formula

C12H13N3O3

Molecular Weight

247.2

Purity

95

Origin of Product

United States

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